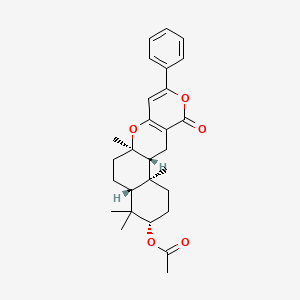
Phenylpyropene C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpyropene C is a natural product found in Penicillium and Penicillium griseofulvum with data available.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Diacylglycerol Acyltransferase Phenylpyropene C, derived from Penicillium griseofulvum F1959, is found to inhibit diacylglycerol acyltransferase (DGAT) in rat liver microsomes. This compound shows significant potential in modulating lipid metabolism, as evidenced by its ability to inhibit triglyceride formation in HepG2 cells (Lee et al., 2008).
2. Exploration in Coordination Chemistry While not directly related to Phenylpyropene C, research in coordination chemistry, including the study of phenyl groups in various chemical configurations, provides insight into the broader field of chemical research involving phenyl compounds. Such studies offer context for understanding the properties and reactivities of complex molecules like Phenylpyropene C (Wittig, 1980).
3. Dearomatization Studies Investigations into the dearomatization of transition metal-coordinated N-heterocyclic ligands, which include phenyl derivatives, offer insights into the behavior of complex phenyl-containing compounds in various chemical reactions. This research is relevant to understanding the reactivity and applications of Phenylpyropene C in various chemical environments (Arevalo et al., 2016).
4. Insights from Related Phenyl Compounds Studies on a variety of phenyl compounds, including phenylethanoid glycosides, offer a broader perspective on the potential applications of phenyl-containing molecules like Phenylpyropene C. These compounds have been shown to possess diverse bioactivities, which may inform research into the potential uses of Phenylpyropene C (Xue & Yang, 2016).
5. Bioactivity of Marine-Derived Phenylpyropenes Related compounds, such as phenylpyropenes E and F, isolated from marine-derived fungi, have demonstrated cytotoxic properties. This highlights the potential of Phenylpyropene C and similar compounds in biomedical research, particularly in the context of therapeutic applications (Ding et al., 2015).
Eigenschaften
Molekularformel |
C28H34O5 |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
[(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-17(29)31-24-12-13-27(4)22(26(24,2)3)11-14-28(5)23(27)15-19-21(33-28)16-20(32-25(19)30)18-9-7-6-8-10-18/h6-10,16,22-24H,11-15H2,1-5H3/t22-,23+,24-,27-,28+/m0/s1 |
InChI-Schlüssel |
MIBRSIZECYPMLX-KZEXJIRGSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
Synonyme |
phenylpyropene C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



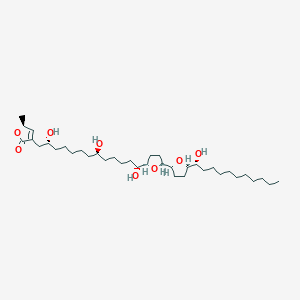




![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
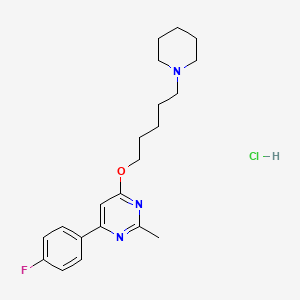
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
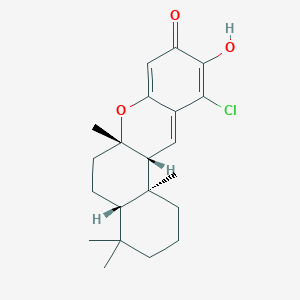


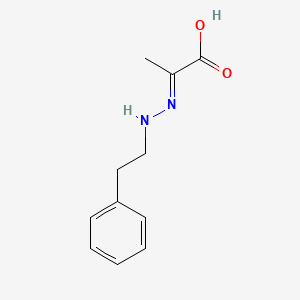
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)
![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)